

# Fundamental Physicochemical Properties of Benzthiazide

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## Compound Focus: Benzthiazide

CAS No.: 91-33-8

Cat. No.: S520934

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The table below summarizes the key properties of **benzthiazide** that influence its solubility and stability. [1] [2] [3]

Property	Value	Remarks / Source
Chemical Formula	$C_{15}H_{14}ClN_3O_4S_3$ [1]	
Average Molecular Weight	431.94 g/mol [1]	
Melting Point	210-211 °C [1]; 231-232 °C [4]	Different sources report varying values.
Water Solubility	8.91 mg/L (approx. 0.0206 mM) [1]	Classifies it as poorly soluble.
Log P (o/w)	1.89 (experimental) [2]; 2.433 (calculated) [3]; 4.869 (calculated) [4]	Indicates lipophilic nature; calculated values vary.
pKa Values	6.64, 9.22 [2]	Ionizable groups: one on the benzothiadiazine ring and one on the sulfonamide.

Property	Value	Remarks / Source
Molar Volume	259.0 cm <sup>3</sup> [2]	

## Solubility and Supersaturation Behavior

**Benzthiazide's** solubility is highly dependent on its ionization state, which is a function of pH. Recent research has also explored the use of excipients to enhance its solubility and maintain supersaturation. [2]

### pH-Dependent Solubility

As an ionizable compound, **benzthiazide's** solubility changes significantly at different pH levels. The neutral species predominates at pH values below its pKa values, leading to lower solubility. As the pH increases and the molecule ionizes, solubility improves. [2]

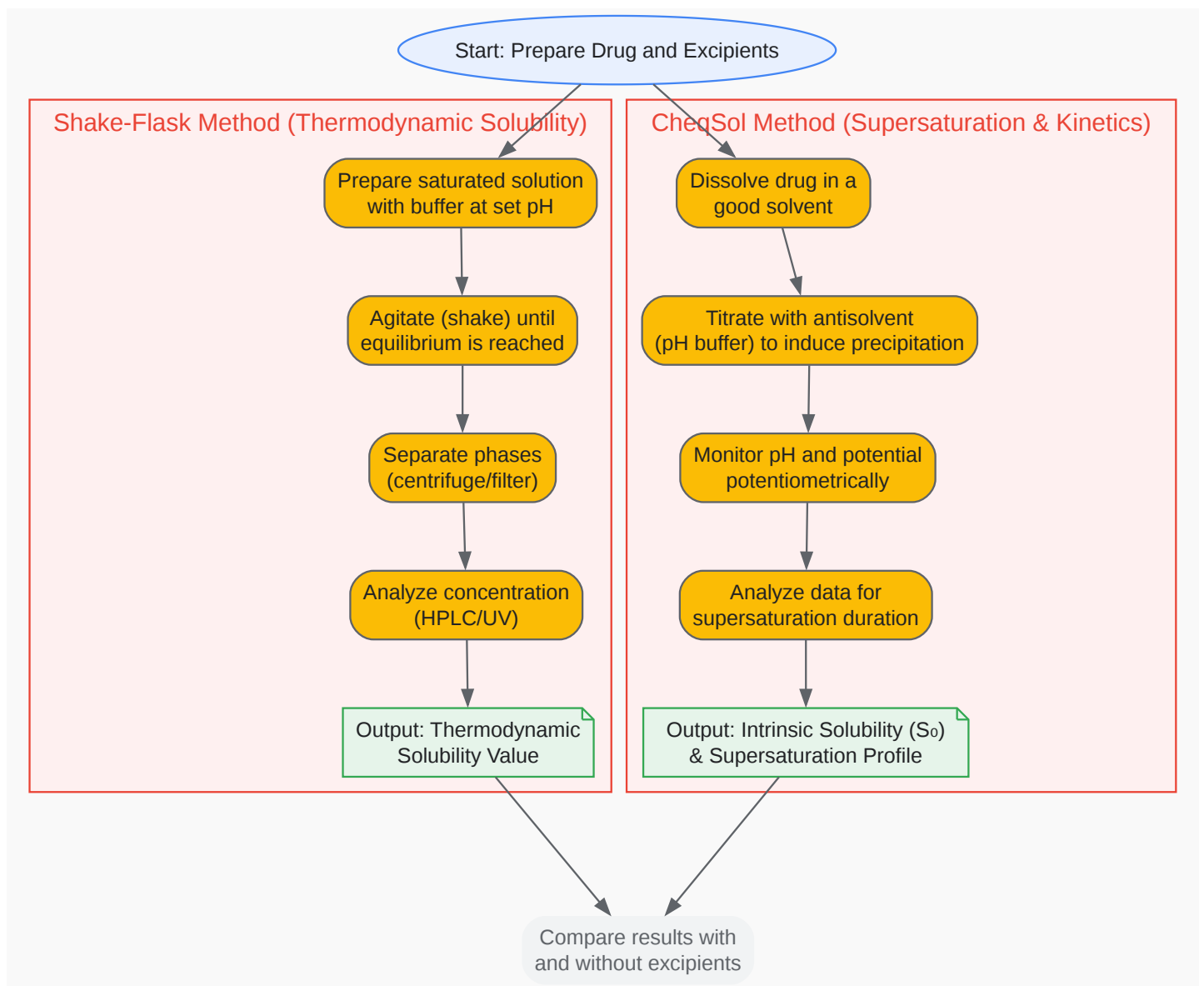
### Effect of Excipients on Solubility and Supersaturation

A 2025 study systematically evaluated the impact of cyclodextrins and hydrophilic polymers on **benzthiazide's** solubility using two methods: the shake-flask method (measuring thermodynamic solubility) and the CheqSol method (evaluating supersaturation behavior). [2]

Excipient Category	Example Excipients	Effect on Thermodynamic Solubility	Effect on Supersaturation
Cyclodextrins	Captisol (SBE- $\beta$ -CD), Cavasol (HP- $\beta$ -CD) [2]	No significant improvement. [2]	Slight increase in concentration before precipitation, but no extension of supersaturation duration. [2]
Hydrophilic Polymers	Kollidon (PVP), Plasdone S630 (VP-VA), Klucel (HPC) [2]	Improved thermodynamic solubility. [2]	Enhanced the degree and duration of supersaturation; inhibited precipitation. [2]

## Detailed Experimental Protocol: Shake-Flask and CheqSol Methods

The following diagram outlines the workflow for the shake-flask and CheqSol methods used to evaluate the impact of excipients on drug solubility:



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This diagram illustrates the parallel workflows for the shake-flask and CheqSol methods used to evaluate drug solubility and supersaturation behavior in the presence of excipients. [2]

## Shake-Flask Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of **benzthiazide** at a fixed pH. [2]

- **Preparation:** An excess of **benzthiazide** solid is added to a suitable buffer solution at a specific, biorelevant pH (e.g., mimicking gastrointestinal conditions).
- **Agitation:** The mixture is agitated (shaken) at a constant temperature until equilibrium is established between the solid and dissolved phases.
- **Separation:** The mixture is centrifuged or filtered to obtain a clear supernatant, separating the undissolved solid.
- **Analysis:** The concentration of **benzthiazide** in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

## CheqSol Method (Supersaturation & Kinetics)

This potentiometric method is used for ionizable compounds and provides information on the kinetics of supersaturation. [2]

- **Initial Dissolution:** **Benzthiazide** is first dissolved in a water-miscible solvent (like DMSO) to create a solution that is supersaturated relative to the aqueous medium.
- **Titration & Precipitation:** This solution is then titrated with an antisolvent, typically an aqueous buffer, which induces precipitation.
- **Monitoring:** The pH and solution potential are monitored throughout the titration. The software calculates the driving force for precipitation and dissolution in real-time.
- **Data Analysis:** The method measures the intrinsic solubility ( $S_0$ ) of the neutral species and provides data on the duration for which a supersaturated solution remains stable before precipitating.

## Formulation Strategies for Stability and Solubility

### Stable Parenteral Solution

A patent (US4022894A) discloses a formulation for a stable, ready-to-use parenteral solution of **benzthiazide**. The key to stability is the use of a non-aqueous solvent system to prevent hydrolysis. [5]

- **Composition:** The solution consists of **benzthiazide** dissolved in a mixture of **benzyl alcohol and at least one polyalkylene glycol** (e.g., polyethylene glycol 400). [5]
- **Stability Claim:** This formulation is reported to remain stable for extended periods without significant degradation or loss of potency. [5]
- **Administration:** The concentrated solution is intended to be diluted with a suitable aqueous vehicle (like sterile water or saline) immediately before parenteral administration. [5]

## Regulatory Stability Testing

While no drug product-specific stability data for **benzthiazide** was found, general principles for stability testing are governed by the **ICH Q1 guideline**. This guideline provides a framework for stability testing protocols. [6] [7]

- **Stress Testing:** Studies should include the effect of temperature (including accelerated conditions), humidity, photostability, and hydrolysis across a pH range.
- **Recommended Storage:** Based on the instability of **benzthiazide** in aqueous solutions noted in the patent, a recommended storage condition for a solid dosage form would likely be in a **tight, light-resistant container at room temperature**. [5]

## Key Research Gaps and Future Directions

The available information reveals several areas where further research is needed:

- **Long-Term Stability Data:** There is a lack of published long-term and accelerated stability study data for **benzthiazide** in various dosage forms.
- **Degradation Pathways:** The specific degradation pathways and identification of major degradation products under ICH-recommended stress conditions are not well-documented.
- **Comprehensive Excipient Screening:** A broader screening of modern solubilizing agents (e.g., other polymers, lipids) could yield more optimized formulations.

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